5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Description
Scientific Research Applications
Synthesis and Biological Activity
Compounds within the 1,2,4-oxadiazole and thiazole families, including those with methoxyphenyl and thiophenyl groups, have been synthesized and evaluated for various biological activities. For instance, a series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety demonstrated notable nematocidal activity against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for nematicide development (Dan Liu et al., 2022). This suggests the broader utility of such compounds in agricultural pest control.
Corrosion Inhibition
Thiazole and oxadiazole derivatives have been explored for their corrosion inhibition properties, offering insights into their potential applications in protecting metals against corrosion. A study on 1,3,4-oxadiazole derivatives revealed their ability to act as corrosion inhibitors for mild steel in sulfuric acid, showcasing their application in materials science and engineering (P. Ammal et al., 2018).
Antimicrobial and Antitubercular Agents
Thiazole derivatives, particularly those containing methoxy-naphthyl moieties, have been synthesized and characterized for their potent antibacterial and antitubercular activities (D. J. Prasad & P. Nayak, 2016). These findings underscore the potential of such compounds in addressing infectious diseases and contributing to the development of new antimicrobial agents.
Luminescence and Material Applications
Oxadiazoles, including those substituted with methoxyphenyl groups, exhibit luminescence properties, making them candidates for applications in optical materials and sensors. The study on the luminescence spectra of 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes illustrates their potential in developing new luminescent materials (I. E. Mikhailov et al., 2016).
Properties
IUPAC Name |
5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-21-12-5-2-4-11(8-12)13-10-24-16(18-13)9-15-19-17(20-22-15)14-6-3-7-23-14/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPGUTQOZRAFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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